molecular formula C19H11NO8 B4030294 2,6,7-Trihydroxy-9-(2-hydroxy-5-nitrophenyl)xanthen-3-one

2,6,7-Trihydroxy-9-(2-hydroxy-5-nitrophenyl)xanthen-3-one

Cat. No.: B4030294
M. Wt: 381.3 g/mol
InChI Key: JMBKLASBZLIFHN-UHFFFAOYSA-N
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Description

2,6,7-Trihydroxy-9-(2-hydroxy-5-nitrophenyl)xanthen-3-one is a xanthene derivative with a molecular formula of C19H12O6 and a molecular weight of 336.304 . This compound is known for its unique structure, which includes multiple hydroxyl groups and a nitrophenyl group. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trihydroxy-9-(2-hydroxy-5-nitrophenyl)xanthen-3-one typically involves the reaction of appropriate phenolic compounds with salicylic acid derivatives under specific conditions. One common method involves the use of acetic anhydride as a dehydrating agent . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are often employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trihydroxy-9-(2-hydroxy-5-nitrophenyl)xanthen-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6,7-Trihydroxy-9-(2-hydroxy-5-nitrophenyl)xanthen-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6,7-Trihydroxy-9-(2-hydroxy-5-nitrophenyl)xanthen-3-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions. In cancer research, it has been shown to induce apoptosis in cancer cells by modulating signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6,7-Trihydroxy-9-(2-hydroxy-5-nitrophenyl)xanthen-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,6,7-trihydroxy-9-(2-hydroxy-5-nitrophenyl)xanthen-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11NO8/c21-12-2-1-8(20(26)27)3-9(12)19-10-4-13(22)15(24)6-17(10)28-18-7-16(25)14(23)5-11(18)19/h1-7,21-24H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBKLASBZLIFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.